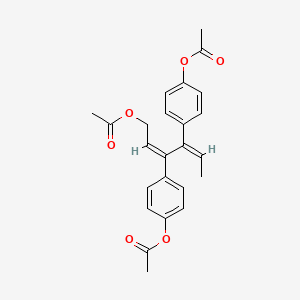
1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is a complex organic compound that features multiple acetoxy groups and a hexa-2,4-dien-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” typically involves multi-step organic reactions. A common approach might include:
Formation of the hexa-2,4-dien-1-ol backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of acetoxy groups: The acetoxy groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent choice, and reaction time would be carefully controlled.
Scalability: The synthesis would be scaled up using batch or continuous flow reactors to meet industrial demand.
化学反応の分析
Types of Reactions
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce diols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
1-O-Acetyl-3,4-bis-(4-hydroxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with hydroxy groups instead of acetoxy groups.
1-O-Acetyl-3,4-bis-(4-methoxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with methoxy groups instead of acetoxy groups.
Uniqueness
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is unique due to its specific combination of acetoxy groups and the hexa-2,4-dien-1-ol backbone, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
[(2Z,4Z)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5-,24-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLDOABYANMNR-LRFLAKLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=C(C=C1)OC(=O)C)\C(=C/COC(=O)C)\C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
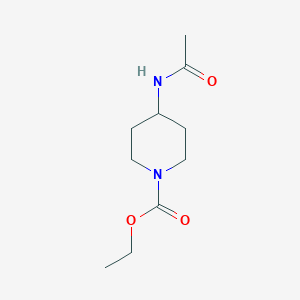
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
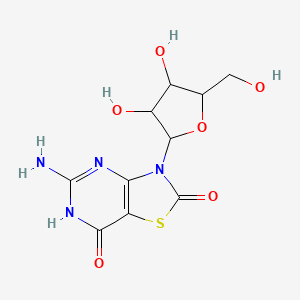
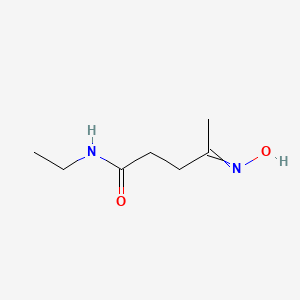
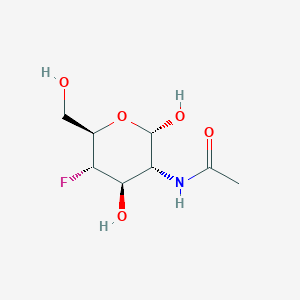
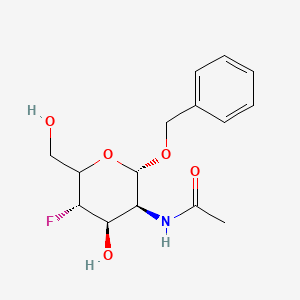
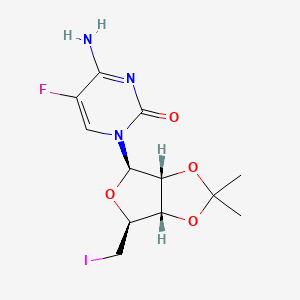
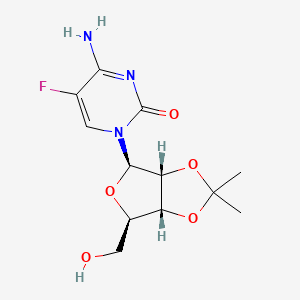

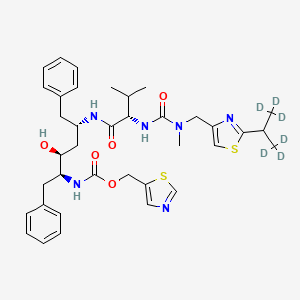
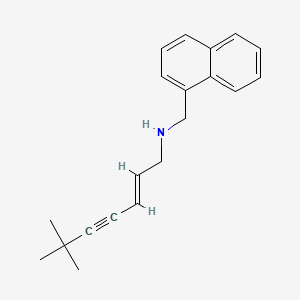
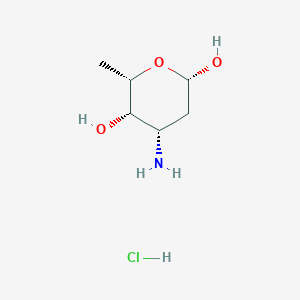

![[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1140330.png)
